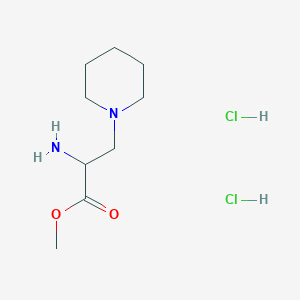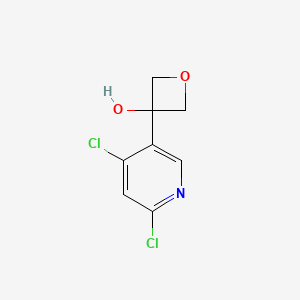![molecular formula C9H8BrF3N2OS B1459473 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea CAS No. 1988424-15-2](/img/structure/B1459473.png)
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea
Descripción general
Descripción
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving thiourea derivatives.
Mecanismo De Acción
The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Formyl 2-bromo-4-(trifluoromethoxy)aniline
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea is unique due to the presence of both a trifluoromethoxy group and a thiourea moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2OS/c1-14-8(17)15-6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGPCHLNGTVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)


